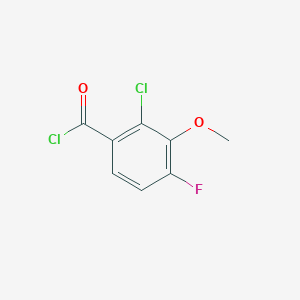![molecular formula C10H19NO5Si B6296871 2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate CAS No. 952420-83-6](/img/structure/B6296871.png)
2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate is a chemical compound known for its unique properties and potential applications in various fields of research. It is characterized by its molecular structure, which includes a propynyl group and a trimethoxysilylpropyl group connected via a carbamate linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate typically involves the reaction of propargyl alcohol with 3-(trimethoxysilyl)propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically produced in bulk quantities to meet the demands of various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form various oxidized derivatives.
Reduction: The carbamate linkage can be reduced under specific conditions to yield amine derivatives.
Substitution: The trimethoxysilyl group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the trimethoxysilyl group under mild conditions
Major Products Formed
The major products formed from these reactions include oxidized derivatives of the propynyl group, amine derivatives from the reduction of the carbamate linkage, and various substituted silyl derivatives .
Applications De Recherche Scientifique
2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives
Mécanisme D'action
The mechanism of action of 2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate involves its ability to form stable covalent bonds with various substrates. The trimethoxysilyl group can react with hydroxyl groups on surfaces, leading to the formation of strong siloxane linkages. This property makes it useful in surface modification and adhesion applications. Additionally, the carbamate linkage can interact with biological molecules, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trimethoxysilyl)propyl isocyanate
- Propargyl alcohol
- N-(3-(Trimethoxysilyl)propyl)carbamate
Uniqueness
2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate is unique due to its combination of a propynyl group and a trimethoxysilylpropyl group. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it more versatile compared to similar compounds .
Propriétés
IUPAC Name |
prop-2-ynyl N-(3-trimethoxysilylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5Si/c1-5-8-16-10(12)11-7-6-9-17(13-2,14-3)15-4/h1H,6-9H2,2-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHLFJIHKQFPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNC(=O)OCC#C)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![diethyl 2-[dichloro(fluoro)methyl]sulfanylpropanedioate](/img/structure/B6296889.png)


